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Compound of Interest

Compound Name: N-decyl-4-methoxyaniline

Cat. No.: B12932584 Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key thermochemical properties

of N-substituted anilines. Understanding these properties is crucial for applications ranging

from synthetic chemistry to drug development, where factors like compound stability, reactivity,

and solubility are paramount. This document summarizes essential quantitative data, details

common experimental protocols for their determination, and visualizes complex workflows and

relationships.

Core Thermochemical Data
The following tables summarize critical thermochemical data for aniline and various N-

substituted derivatives. These values are essential for predicting reaction outcomes,

understanding bond stabilities, and modeling physical behavior such as volatility.

Enthalpies of Formation, Vaporization, and Fusion
The standard molar enthalpy of formation (ΔfH°(g)) in the gaseous state is a fundamental

measure of a molecule's stability. The enthalpies of vaporization (ΔvapH°) and fusion (ΔfusH°)

are critical for understanding phase transitions, which directly impacts properties like solubility

and purification processes.
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Compound
ΔfH°(l or cr)
(kJ/mol)

ΔvapH° or
ΔsubH°
(kJ/mol)

ΔfH°(g)
(kJ/mol)

ΔfusH°
(kJ/mol)

Reference

Aniline
31.03 ± 0.64

(l)
55.8 ± 0.4 87.1 ± 0.7 10.5 [1][2]

2-Ethylaniline -54.3 ± 1.5 (l) 51.9 ± 0.4 -2.4 ± 1.6 - [3]

2-

Isopropylanili

ne

-83.1 ± 1.5 (l) 54.3 ± 0.3 -28.8 ± 1.5 - [3]

2-tert-

Butylaniline

-123.6 ± 2.0

(l)
56.6 ± 0.4 -67.0 ± 2.0 - [3]

2,6-

Dimethylanili

ne

-53.5 ± 1.2 (l) 51.6 ± 0.3 -1.9 ± 1.2 13.9 [3]

2,6-

Diethylaniline

-132.8 ± 2.0

(l)
59.1 ± 0.4 -73.7 ± 2.0 - [3]

2,6-

Diisopropylan

iline

-203.8 ± 2.4

(l)
63.8 ± 0.5 -140.0 ± 2.5 16.2 [3]

2,4,6-Tri-tert-

butylaniline

-315.4 ± 4.4

(cr)

98.7 ± 1.2

(sub)
-216.7 ± 4.6 21.3 [3]

Diphenylamin

e
-

76.6 ± 2.1

(sub)
212.4 ± 2.1 18.6 [4]

Note: (l) denotes liquid, (cr) denotes crystal, (g) denotes gas, (sub) denotes sublimation. All

values at T = 298.15 K.

Bond Dissociation Energies (BDEs)
The N-H bond dissociation energy is a critical parameter for evaluating the antioxidant potential

of anilines and their susceptibility to hydrogen abstraction reactions. Substituents on the

aromatic ring can significantly alter this value.
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Compound N-H BDE (kcal/mol) Method Reference

Aniline 89.1 - 92.3
Experimental (PR,

PC, EM)
[5]

Aniline 88.0 ± 1.0
Thermodynamic Cycle

(DMSO)
[6]

4-Methoxyaniline 83.6 ± 1.1
Thermodynamic Cycle

(DMSO)
[6]

4-Methylaniline 86.4 ± 1.0
Thermodynamic Cycle

(DMSO)
[6]

4-Chloroaniline 88.5 ± 1.0
Thermodynamic Cycle

(DMSO)
[6]

4-Cyanoaniline 92.6 ± 1.0
Thermodynamic Cycle

(DMSO)
[6]

4-Nitroaniline 95.0 ± 1.1
Thermodynamic Cycle

(DMSO)
[6]

N-Methylaniline (N-H

bond)
86.1 Calculation [7]

Diphenylamine (N-H

bond)
87.2 ± 1.0

Thermodynamic Cycle

(DMSO)
[6]

Note: To convert kcal/mol to kJ/mol, multiply by 4.184. Methods: PR = Pulse Radiolysis, PC =

Photoacoustic Calorimetry, EM = Electrochemical Measurement.

Experimental Protocols
Accurate determination of thermochemical properties relies on precise experimental

techniques. The methodologies for three key techniques are detailed below.

Combustion Calorimetry for Enthalpy of Formation
This is the primary method for determining the standard enthalpy of formation of organic

compounds.[3][8] The process involves the complete combustion of a sample in a high-
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pressure oxygen environment and measuring the heat evolved.

Methodology:

Sample Preparation: The liquid or solid aniline derivative is accurately weighed (to 0.1 mg)

and encapsulated. Volatile and hygroscopic liquids are often sealed in polyethylene bulbs.[3]

Calorimeter Setup: The experiment is conducted in a bomb calorimeter, which is a constant-

volume device. The bomb containing the sample is placed inside a jacket filled with a known

mass of water. The energy equivalent of the calorimeter is determined beforehand by

combusting a standard reference material, such as benzoic acid.[9][10]

Combustion: The bomb is filled with high-purity oxygen to a pressure of approximately 3

MPa. The sample is ignited using a cotton fuse and a platinum wire.

Temperature Measurement: The temperature of the water in the jacket is monitored with high

precision (e.g., using a platinum resistance thermometer) before, during, and after

combustion to determine the temperature change (ΔT).

Analysis of Products: After combustion, the gaseous products are analyzed for CO₂ content

to confirm complete combustion. The liquid phase in the bomb is titrated to determine the

amount of nitric acid formed from the nitrogen in the sample.[9][11]

Calculation:

The total heat released (q) is calculated from the temperature change and the energy

equivalent of the calorimeter.

Corrections are applied for the heat of combustion of the fuse and the formation of nitric

acid.

The resulting energy of combustion at constant volume (ΔcU°) is corrected to standard

state conditions (Washburn corrections) to account for the deviation of the initial and final

states from ideality.[8][11]

The standard enthalpy of combustion (ΔcH°) is calculated from ΔcU°.
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Finally, the standard enthalpy of formation (ΔfH°) is determined using Hess's Law, with the

known standard enthalpies of formation of the combustion products (CO₂(g) and H₂O(l)).

Preparation

Experiment

Calculation

1. Sample Weighed
& Encapsulated

3. Bomb Assembled
& Charged with O₂

2. Calorimeter Calibration
(e.g., Benzoic Acid)

8. ΔcU° Calculated

4. Sample Ignited

5. Temperature Change (ΔT)
Recorded

6. Combustion Products
Analyzed (CO₂, HNO₃)

7. Corrections Applied
(Fuse, HNO₃, Washburn)

9. ΔcH° Calculated

10. ΔfH° Calculated
(Hess's Law)

Click to download full resolution via product page

Workflow for Combustion Calorimetry.

Vapor Pressure Measurement for Enthalpy of
Vaporization
The enthalpy of vaporization can be determined by measuring the vapor pressure of a

substance at different temperatures.[3] The Clausius-Clapeyron equation relates these three

quantities.

Methodology (Flow System):
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Saturation: A stream of an inert carrier gas (e.g., nitrogen) is passed at a known flow rate

through the N-substituted aniline sample maintained at a constant temperature (T). The gas

becomes saturated with the vapor of the compound.

Condensation: The gas mixture is then passed through a cold trap (e.g., cooled with liquid

nitrogen) where the aniline derivative condenses and is collected.

Quantification: The mass (m) of the condensed substance is determined gravimetrically. The

total volume (V) of the carrier gas that passed through is measured.

Vapor Pressure Calculation: Assuming ideal gas behavior, the partial pressure (p) of the

substance at temperature T is calculated using the ideal gas law: p = (m/M) * RT/V, where M

is the molar mass and R is the ideal gas constant.

Temperature Dependence: The procedure is repeated at several different temperatures.

Enthalpy of Vaporization Calculation: The enthalpy of vaporization (ΔvapH°) is derived from

the slope of a plot of ln(p) versus 1/T, according to the Clausius-Clapeyron equation: d(ln

p)/d(1/T) = -ΔvapH°/R.

Thermodynamic Cycle for Bond Dissociation Energy
For many complex molecules, direct measurement of gas-phase BDEs is difficult. An

alternative is to use a thermodynamic cycle (often called a Bordwell cycle) that combines

measurements made in a solvent, typically dimethyl sulfoxide (DMSO).[6]

Methodology:

Equilibrium Acidity (pKHA): The pKHA of the N-H bond of the aniline is measured in DMSO.

This value quantifies the free energy change for the deprotonation reaction: ArNH₂ ⇌ ArNH⁻

+ H⁺.

Oxidation Potential (Eox(A⁻)): The one-electron oxidation potential of the resulting anilide

anion (ArNH⁻) is measured, usually by cyclic voltammetry. This corresponds to the process:

ArNH⁻ ⇌ ArNH• + e⁻.
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Calculation: The N-H BDE in solution is calculated using the following equation, where C is a

constant related to the free energy of the hydrogen atom in solution: BDE = 1.37 * pKHA +

23.06 * Eox(A⁻) + C

Gas-Phase Conversion: The solution-phase BDE can be converted to a gas-phase value by

accounting for the solvation energies of the species involved, although often the solution-

phase values themselves are used for comparative studies.

ArNH (solv)

ArN• (solv) + H• (solv)

 BDE(solv)

ArN⁻ (solv) + H⁺ (solv)

 ΔG°acid = 2.303RT(pKa)

ArN• (solv) + H⁺ (solv) + e⁻

 ΔG°ox(H•)  ΔG°ox = F * Eox(A⁻)

Click to download full resolution via product page

Thermodynamic cycle for BDE determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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